molecular formula C10H16BrNO3 B063864 4-Hydroxy-3-((trimethylammonio)methyl)catechol CAS No. 159662-73-4

4-Hydroxy-3-((trimethylammonio)methyl)catechol

Cat. No. B063864
M. Wt: 278.14 g/mol
InChI Key: UKPGQPPNPZUPQM-UHFFFAOYSA-N
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Description

“4-Hydroxy-3-((trimethylammonio)methyl)catechol” is a chemical compound with the CAS Registry Number 159662-73-4 . Unfortunately, there’s no detailed description available for this compound .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-3-((trimethylammonio)methyl)catechol” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-3-((trimethylammonio)methyl)catechol”, such as its melting point, boiling point, and density, are not provided in the sources I found .

Scientific Research Applications

  • Neurotoxin Binding Inactivation in Nicotinic Acetylcholine Receptor

    Gu et al. (1994) studied the involvement of 4-Hydroxy-3-((trimethylammonio)methyl)catechol and its derivatives in the inactivation of neurotoxin binding sites in the nicotinic acetylcholine receptor. Their findings supported the mechanism for inactivation of this receptor by its parent compound (Gu, Lee, Kirchhoff, Manzey, & Hudson, 1994).

  • Affinity-Dependent Cross-Linking to Neurotoxin Sites

    Nickoloff et al. (1985) explored how the oxidation of 4-Hydroxy-3-((trimethylammonio)methyl)catechol and its precursor TMC affects the toxin binding function of the acetylcholine receptor. They found that oxidation intermediates of TMC could covalently label the receptor, affecting its function (Nickoloff, Grimes, Wohlfeil, & Hudson, 1985).

  • Electrochemical Studies

    Several studies have explored the electrochemical properties of 4-Hydroxy-3-((trimethylammonio)methyl)catechol and similar compounds. For example, Golabi and Nematollahi (1997) investigated the electrochemical oxidation of catechol and certain derivatives in the presence of 4-hydroxycoumarin (Golabi & Nematollahi, 1997).

  • Crosslinking Chemistry in Natural and Synthetic Systems

    Yang et al. (2016) studied the crosslinking chemistry of catechol and primary amine mixtures. They used 4-methyl catechol as a model compound to understand the complex chemistry involved in natural organisms and synthetic systems (Yang, Saggiomo, Velders, Cohen Stuart, & Kamperman, 2016).

  • SOA Formation from Biomass Burning

    Finewax et al. (2018) identified catechol as an important secondary organic aerosol (SOA) precursor. They studied the reactions of catechol with OH and NO3 radicals in the presence of NOx, forming SOA with high mass yields. This research highlights the role of catechol derivatives in atmospheric chemistry and environmental science (Finewax, de Gouw, & Ziemann, 2018).

properties

IUPAC Name

trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.BrH/c1-11(2,3)6-7-8(12)4-5-9(13)10(7)14;/h4-5H,6H2,1-3H3,(H2-,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPGQPPNPZUPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(C=CC(=C1O)O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-((trimethylammonio)methyl)catechol

CAS RN

159662-73-4
Record name 4-Hydroxy-3-((trimethylammonio)methyl)catechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159662734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Gu, H Lee, JR Kirchhoff, L Manzey, RA Hudson - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received May 16, 1994® abstract: The synthesis of 4-and 5-hydroxy-3-[(trimethylammonio) methyl] catechol (4-and 5-HTMC) was carried outto examine their …
Number of citations: 14 pubs.acs.org
S Cai, J Mukherjee, LMV Tillekeratne… - Bioorganic & medicinal …, 2007 - Elsevier
Both N,N′-(2,3-dihydroxybenzyl)-N,N,N′,N′-tetramethyl-1,6-hexanediamine dibromide (DTH, 6) and N,N′-(2,3-dihydroxybenzyl)-N,N,N′,N′-tetramethyl-1,10-decanediamine …
Number of citations: 8 www.sciencedirect.com
BJ Nickoloff, M Grimes, E Wohlfeil, RA Hudson - Biochemistry, 1985 - ACS Publications
Department of Biochemistry, Wayne State University School of Medicine, Detroit, Michigan 48201 Received June 20, 1984 abstract: The choline homologue 3-[(trimethylammonio) …
Number of citations: 20 pubs.acs.org
Y Gu, H Lee, RA Hudson - Journal of medicinal chemistry, 1994 - ACS Publications
Symmetrically bis-catechol-substituted analogues (1 and 2, respectively) of hexamethonium and decamethonium were synthesized and investigated as redox-activated affinity reagents …
Number of citations: 15 pubs.acs.org
TV Barkhimer, JR Kirchhoff, RA Hudson… - Analytical and …, 2008 - Springer
The development of analytical methods for determining the cholinergic biomarkers acetylcholine (ACh) and choline (Ch) is important for assessing their role in neurological and …
Number of citations: 26 link.springer.com
T Barkhimer - 2004 - search.proquest.com
Alzheimer's disease (AD) is a serious cognitive disorder that still needs to be completely understood. One of the markers of AD is low concentration levels of acetylcholine (ACh) and its …
Number of citations: 1 search.proquest.com

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